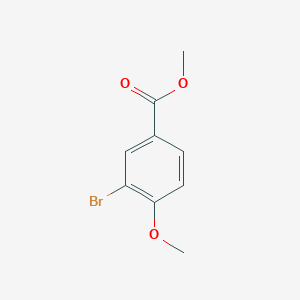![molecular formula C16H16Cl2N4O2 B185499 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea CAS No. 6269-41-6](/img/structure/B185499.png)
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using specific methods and has been studied for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves its ability to inhibit the activity of specific enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea in lab experiments include its ability to selectively target cancer cells and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve the purity of the product, and the identification of new potential applications for this compound in the field of medicine. Additionally, further studies are needed to determine the potential side effects of this compound and its interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenyl carbamate in the presence of a base. The reaction is carried out under specific conditions, and the resulting product is purified using different methods. The purity of the product is essential for its applications in scientific research.
Propriétés
Numéro CAS |
6269-41-6 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
Formule moléculaire |
C16H16Cl2N4O2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-1-5-13(6-2-11)21-15(23)19-9-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24) |
Clé InChI |
XLUJTXUIQHBVGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Autres numéros CAS |
6269-41-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



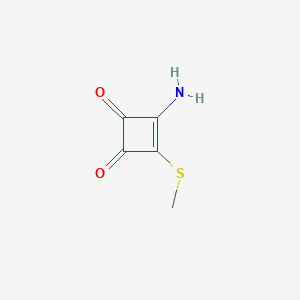
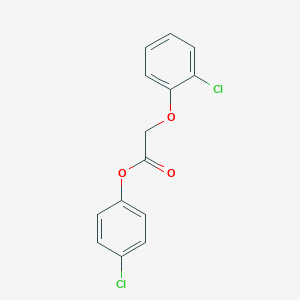
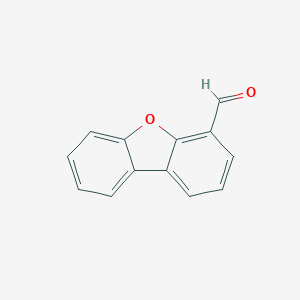
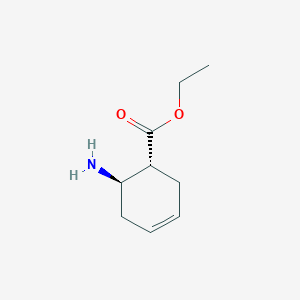
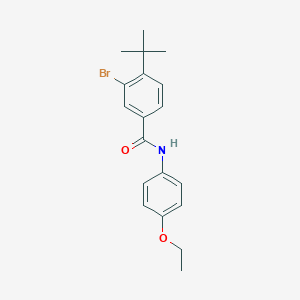
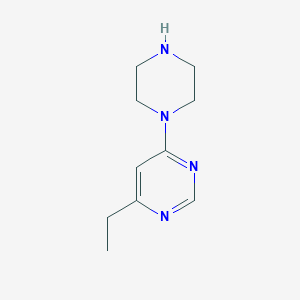
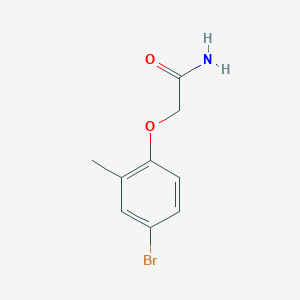
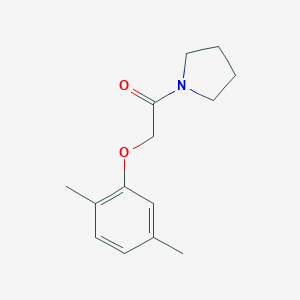
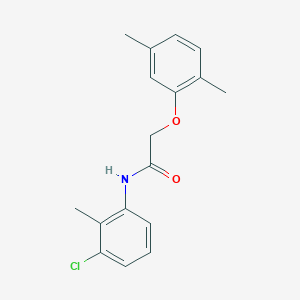
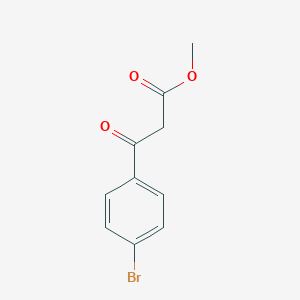
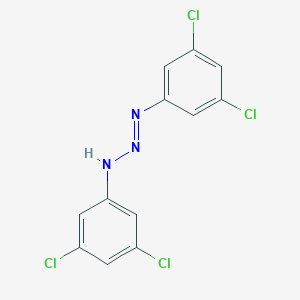

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
